molecular formula C11H17NO3 B8490538 1-Cyclohexyl-2-oxopyrrolidine-3-carboxylic acid

1-Cyclohexyl-2-oxopyrrolidine-3-carboxylic acid

Cat. No. B8490538
M. Wt: 211.26 g/mol
InChI Key: XKUKELAOGGCFOL-UHFFFAOYSA-N
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Patent
US09434722B2

Procedure details

A mixture of cyclohexylamine (1.02 mL; 8.82 mmol) and 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (0.5 g; 2.94 mmol) in ethanol (3 mL) was irradiated in a microwave oven for 3 minutes at 100° C. and concentrated under reduced pressure. The crude material was purified by flash chromatography on silica gel (eluent 30 to 100% ethyl acetate in heptane with 5% acetic acid) to afford 0.228 g (36%) of 1-cyclohexyl-2-oxopyrrolidine-3-carboxylic acid.
Quantity
1.02 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.CC1(C)[O:16][C:15](=O)[C:12]2([CH2:14][CH2:13]2)[C:11](=[O:18])[O:10]1>C(O)C>[CH:1]1([N:7]2[CH2:14][CH2:13][CH:12]([C:11]([OH:18])=[O:10])[C:15]2=[O:16])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1.02 mL
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
0.5 g
Type
reactant
Smiles
CC1(OC(C2(CC2)C(O1)=O)=O)C
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was irradiated in a microwave oven for 3 minutes at 100° C.
Duration
3 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on silica gel (eluent 30 to 100% ethyl acetate in heptane with 5% acetic acid)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N1C(C(CC1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.228 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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